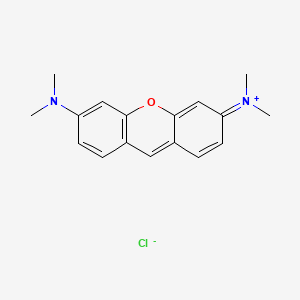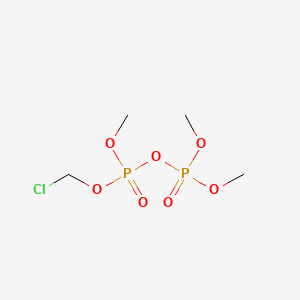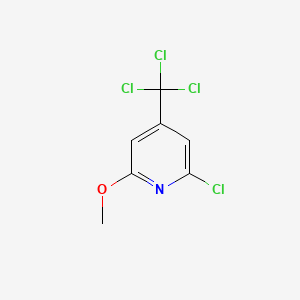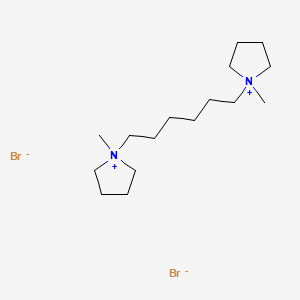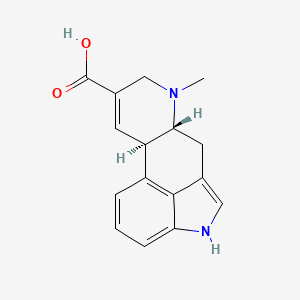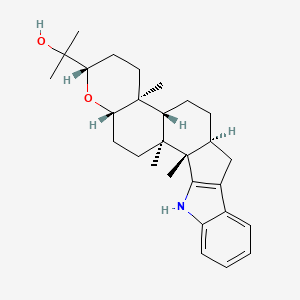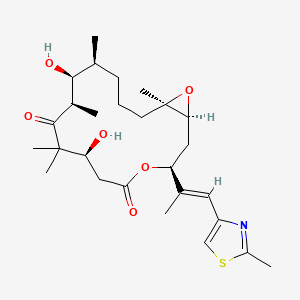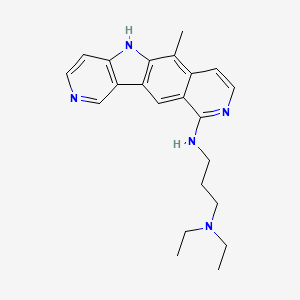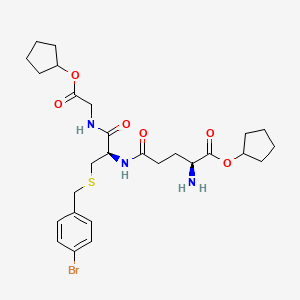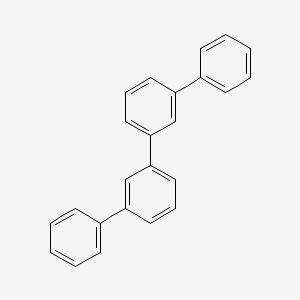
Quaterphenyl
Overview
Description
Quaterphenyl, specifically para-quaterphenyl, is an aromatic hydrocarbon consisting of a straight chain of four phenyl groups connected in the para position. It is an extension of the benzene, biphenyl, and para-terphenyl series. This compound is known for its chromophoric properties, making it useful in various applications such as scintillation counters .
Mechanism of Action
Target of Action
Quaterphenyl, also known as p-Quaterphenyl, is a chemical compound consisting of a straight chain of four phenyl groups connected in the para position . It has been used in trials studying the treatment of Malaria , indicating potential biological targets related to this disease.
Mode of Action
It is known that the compound consists of four conjugated phenyl groups , which may interact with its targets through π-π stacking or other types of non-covalent interactions
Result of Action
It has been observed that this compound can form crystalline films under certain conditions . These films exhibit high external quantum yield of photoluminescence in solutions and crystal state , suggesting potential applications in organic electronics and photonics.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the growth of this compound crystalline films is influenced by temperature, with the largest crystal films formed at a temperature of about 45°C . The use of a high-boiling solvent with a high surface tension also influences the formation of these films . These findings suggest that the action of this compound can be modulated by environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that phenolic compounds, which include Quaterphenyl, can interact with proteins, altering their structure and properties . These interactions can form complexes via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding .
Cellular Effects
It has been found that this compound can interact non-specifically with both the minor and major grooves of the DNA helix . This interaction could potentially influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that this compound can interact with DNA, potentially influencing gene expression
Temporal Effects in Laboratory Settings
Studies have shown that this compound can form crystalline films under conditions of physical vapor transport . This suggests that this compound may have stability and long-term effects on cellular function in in vitro studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quaterphenyl can be synthesized through various methods. One common approach involves the solventless synthesis from chalcones and allyl sulfones under phase transfer catalysis conditions. This method uses solid sodium hydroxide and polyethylene glycol 1000 to generate the this compound motif . Another method involves the recrystallization of this compound from dimethyl sulfoxide at around 50°C .
Industrial Production Methods
Industrial production of this compound typically involves the physical vapor transport (PVT) method. This method allows for the growth of this compound crystals from the vapor phase, providing high purity and large crystalline films .
Chemical Reactions Analysis
Types of Reactions
Quaterphenyl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert this compound to its corresponding hydrogenated forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, hydrogenated quaterphenyls from reduction, and substituted quaterphenyls from electrophilic aromatic substitution.
Scientific Research Applications
Quaterphenyl has several scientific research applications:
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of this compound compounds in drug development, particularly for their potential therapeutic effects.
Comparison with Similar Compounds
Quaterphenyl is unique compared to other similar compounds such as biphenyl and terphenyl due to its extended conjugation and higher molecular weight. This results in distinct electronic and optical properties. Similar compounds include:
Biphenyl: Consists of two phenyl rings.
Terphenyl: Consists of three phenyl rings.
Para-terphenyl: A specific isomer of terphenyl with phenyl groups in the para position.
This compound’s extended conjugation provides it with unique properties that are advantageous in various scientific and industrial applications.
Properties
IUPAC Name |
1-phenyl-3-(3-phenylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18/c1-3-9-19(10-4-1)21-13-7-15-23(17-21)24-16-8-14-22(18-24)20-11-5-2-6-12-20/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPJBAYCIXEHFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC(=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5029346 | |
| Record name | Quaterphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5029346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Waxy solid; [EPA ChAMP: Hazard Characterization] | |
| Record name | Quaterphenyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quaterphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17066 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000086 [mmHg] | |
| Record name | Quaterphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17066 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1166-18-3, 29036-02-0 | |
| Record name | Quaterphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quaterphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029036020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | M-QUATERPHENYL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90718 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quaterphenyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quaterphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5029346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quaterphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1':3',1'':3'',1'''-QUATERPHENYL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUATERPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6QTH6872K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Q1: What is the molecular formula and weight of unsubstituted quaterphenyl?
A1: The molecular formula of unsubstituted this compound is C24H18, and its molecular weight is 306.40 g/mol.
Q2: How does the UV-vis absorption spectrum of this compound change with bridge substitution?
A2: Bridge substitution in this compound, such as in oxido-p-oligophenylenes, leads to a redshift in the UV-vis absorption bands, resulting in longer wavelengths compared to unsubstituted this compound. [] This shift is attributed to the extended conjugation caused by the bridging units. []
Q3: What is the effect of ring-bridging on the fluorescence properties of p-quaterphenyls?
A3: Ring-bridging in p-quaterphenyls, with methylene, oxygen, or ethylene, shifts the absorption maximum towards longer wavelengths, resulting in a better match with the emission of XeCl excimer lasers. [] This modification leads to laser dye emission in the 363-385 nm range. []
Q4: How does the structure of this compound affect its fluorescence quantum yield and lifetime?
A4: this compound derivatives with longer linear structures, such as 2,5,2′′′,5′′′-tetramethyl-p-quinquephenyl (TMI) and 3,5,3′′′,5′′′-tetra-tert-butyl-p-quinquephenyl (QUI), exhibit higher fluorescence quantum yields (approaching 0.98) compared to shorter quaterphenyls. [] This is attributed to reduced deactivation of the excited singlet state due to the rotational motions of the terminal phenyl groups. [] Additionally, high quantum yields are associated with short fluorescence lifetimes, typically less than 1 ns. []
Q5: How does ring-bridging affect the photochemical stability of p-quaterphenyls?
A5: Ring-bridging with methylene, oxygen, and ethylene in p-quaterphenyls leads to increased photochemical stability in dioxane, with the order of stability increasing as listed. [] Notably, 2,7-diphenyl-9,10-dihydrophenanthrene stands out as one of the most stable UV laser dyes among the ring-bridged p-quaterphenyls. []
Q6: How does the position of the methyl substituent on laterally substituted quaterphenyls affect the properties of their bicomponent mixtures with ferroelectric liquid crystals?
A6: The position of the methyl substituent on this compound dopants significantly influences the properties of bicomponent mixtures with ferroelectric liquid crystals. [] For instance, a methyl group directly attached to the this compound core can lead to a decrease in the helical pitch length, making them suitable for specific applications like generating blue phase materials. []
Q7: What is the impact of the linkage group between the chiral chain and the rigid core on the self-assembling behavior of this compound-based ferroelectric liquid crystals?
A7: The nature of the linkage group connecting the chiral chain and the rigid this compound core significantly affects the self-assembling behavior and properties of the resulting ferroelectric liquid crystal mixtures. [] Using an ether (-O-) linkage can decrease the spontaneous polarization and increase the helical pitch length. [] In contrast, an ester (-COO-) linkage tends to increase spontaneous polarization and decrease the helical pitch length. []
Q8: How does the type and position of lateral substituents influence the mesomorphic properties of 4,4′′′-dialkyl-p-quaterphenyls?
A8: Introducing lateral substituents, such as fluorine, chlorine, or methyl groups, to the 4,4′′′-dialkyl-p-quaterphenyl core significantly impacts their mesomorphic properties, including phase transition temperatures and enthalpies. [] The specific effects vary depending on the size, electronegativity, and position of the substituents, allowing for the fine-tuning of these properties. []
Q9: How do steric effects impact the fluorescence properties of p-quaterphenyls with dimesitylboryl substituents?
A9: Incorporating bulky dimesitylboryl groups as lateral substituents in p-quaterphenyls introduces steric hindrance, resulting in a twisted structure of the p-quaterphenyl backbone. [] Despite this non-planar conformation, these molecules still exhibit efficient intramolecular charge-transfer emissions with large Stokes shifts and bright blue fluorescence in the solid state. []
Q10: Why are alkyl-substituted and ring-bridged p-quaterphenyls considered good candidates for UV laser dyes?
A10: Alkyl-substituted and ring-bridged p-quaterphenyls are regarded as suitable candidates for UV laser dyes due to several favorable properties: good overlap of their absorption spectra with the emission wavelengths of common excimer lasers (XeCl and KrF), high molar absorption coefficients at the pump laser wavelengths, broad fluorescence spectra, high fluorescence quantum yields, short fluorescence decay times, large Stokes shifts, minimal overlap between fluorescence and triplet absorption spectra, good photochemical stability, and sufficient solubility. [, ]
Q11: How can the optical properties of spirothis compound compounds be tuned for solid-state lasing applications?
A11: The optical properties of spirothis compound compounds can be finely tuned for solid-state lasing applications by modifying their chemical structure and blending them with transparent matrices. [] Introducing substituents like ether groups at para positions can redshift the emission peak, while blending with a matrix can further shift the emission to lower wavelengths and improve mode confinement within the film. []
Q12: How are poly[(disilanylene)oligophenylenes] advantageous compared to poly(methylpropylsilane) in electroluminescent devices?
A12: Poly[(disilanylene)oligophenylenes], such as poly[(disilanylene)terphenylene] (PDSiTP) and poly[(disilanylene)quaterphenylene] (PDSiQP), offer improved stability under ultraviolet light irradiation compared to poly(methylpropylsilane). [] They also exhibit blue electroluminescence with peaks at 440 nm and 443 nm, making them suitable for use in organic light-emitting diodes (OLEDs). []
Q13: How can polychlorinated this compound (PCQ) isomers be analyzed in biological samples?
A13: Polychlorinated this compound (PCQ) isomers in biological samples, such as the blood of Yusho patients, can be analyzed using gas chromatography coupled with mass spectrometry (GC/MS). [, ] This technique allows for the separation and identification of individual PCQ isomers based on their retention times and mass spectral fragmentation patterns. [, ] A more rapid analysis can be achieved using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) and different diameter capillary columns. []
Q14: What are the potential health effects of polychlorinated quaterphenyls (PCQs)?
A14: Polychlorinated quaterphenyls (PCQs), specifically those present in contaminated rice oil that caused the Yusho incident, have been linked to various health problems. [, ] The symptoms observed in Yusho patients, which include skin lesions, liver damage, and neurological disorders, suggest that PCQs can disrupt endocrine function and potentially have long-term health consequences. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

